molecular formula C8H16N2O2 B13257458 2-Amino-3-(oxan-4-yl)propanamide

2-Amino-3-(oxan-4-yl)propanamide

Cat. No.: B13257458
M. Wt: 172.22 g/mol
InChI Key: CAMBYDKASFFTPF-UHFFFAOYSA-N
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Description

2-Amino-3-(oxan-4-yl)propanamide is a chemical compound with the molecular formula C8H16N2O2 It is characterized by the presence of an amino group, an oxan ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(oxan-4-yl)propanamide can be achieved through several methods. One common approach involves the reaction of oxan-4-ylamine with a suitable propanamide derivative under controlled conditions. The reaction typically requires the use of a catalyst and may be carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(oxan-4-yl)propanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the oxan ring can produce various reduced forms of the compound .

Scientific Research Applications

2-Amino-3-(oxan-4-yl)propanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Amino-3-(oxan-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the oxan ring may interact with hydrophobic regions of proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(oxan-4-yl)propanamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

2-amino-3-(oxan-4-yl)propanamide

InChI

InChI=1S/C8H16N2O2/c9-7(8(10)11)5-6-1-3-12-4-2-6/h6-7H,1-5,9H2,(H2,10,11)

InChI Key

CAMBYDKASFFTPF-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CC(C(=O)N)N

Origin of Product

United States

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